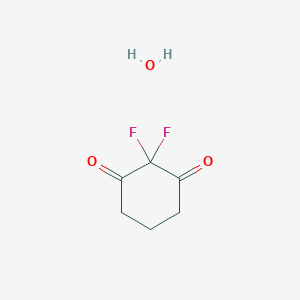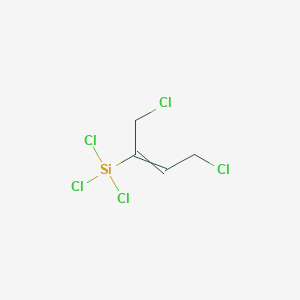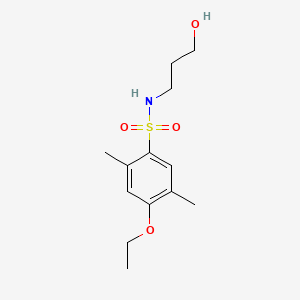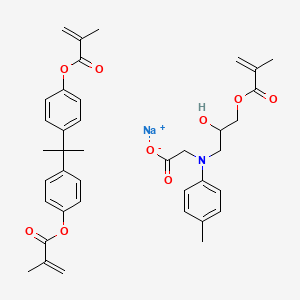
2,2-Difluorocyclohexane-1,3-dione hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclohexane-1,3-dione hydrate is a useful research compound. Its molecular formula is C6H8F2O3 and its molecular weight is 166.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity of Diketopyrrolopyrroles
Diketopyrrolopyrroles, reported by Grzybowski and Gryko (2015), have been highlighted for their widespread use in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging due to their significant optical properties. The synthesis, reactivity, and optical properties of these compounds have been thoroughly reviewed, providing insights into their structural and functional versatility, which may be relevant to understanding derivatives like 2,2-Difluorocyclohexane-1,3-dione hydrate (Grzybowski & Gryko, 2015).
Mesotrione Herbicide: Efficiency and Environmental Impact
Carles, Joly, and Joly (2017) reviewed the application of mesotrione, a compound structurally related to cyclohexane-1,3-dione derivatives, focusing on its efficiency, environmental fate, and safety. The study concluded that mesotrione, when applied as recommended, exhibits a favorable toxicological and environmental profile, indicating the potential for similar compounds to be developed for agricultural use while ensuring environmental safety (Carles, Joly, & Joly, 2017).
Oxidation Reactions of Cyclohexene
Cao et al. (2018) discussed the controllable and selective oxidation of cyclohexene, leading to various industrially relevant products. This review could provide a foundational understanding of the chemical reactivity and potential applications of cyclohexane derivatives in industrial and synthetic chemistry, highlighting the importance of selective oxidation processes (Cao et al., 2018).
Hydrogen Storage in Organic Liquid Phase Carriers
Bourane et al. (2016) explored the feasibility of using organic compounds, including cycloalkanes, for hydrogen storage and delivery. This review could indirectly relate to the applications of this compound in energy storage and conversion technologies, highlighting the potential of cycloalkanes as hydrogen carriers (Bourane et al., 2016).
Synthesis of Heterocyclic Compounds Based on Isatins
Sadeghian and Bayat (2022) reviewed the synthesis of heterocyclic compounds using isatins as building blocks, emphasizing the formation of a wide range of N-heterocycles. Although not directly related to this compound, this review provides insights into the synthetic versatility of cyclic diones, which could be applicable to understanding the chemistry and applications of the compound (Sadeghian & Bayat, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHMICZCMOUSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717284 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-84-9 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1171716.png)



